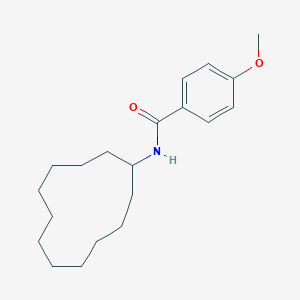![molecular formula C18H15ClO2S2 B379697 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B379697.png)
3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone is an organic compound that features a complex structure with multiple functional groups. This compound includes a chloro-substituted phenyl ring, a furan ring, a thiophene ring, and a propanone backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan-2-ylmethylsulfanyl Intermediate: This step might involve the reaction of furan-2-ylmethanol with a thiol reagent under acidic or basic conditions to form the furan-2-ylmethylsulfanyl group.
Coupling with 4-Chloro-phenyl Group: The intermediate could then be coupled with a 4-chloro-phenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the Propan-1-one Backbone: The final step might involve the formation of the propan-1-one backbone through a condensation reaction with thiophene-2-carbaldehyde.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, such compounds could be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.
Wirkmechanismus
The mechanism of action for compounds like 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone
- 3-(4-Bromo-phenyl)-3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-yl-propan-1-one
- 3-(4-Methyl-phenyl)-3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-yl-propan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H15ClO2S2 |
|---|---|
Molekulargewicht |
362.9g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C18H15ClO2S2/c19-14-7-5-13(6-8-14)18(23-12-15-3-1-9-21-15)11-16(20)17-4-2-10-22-17/h1-10,18H,11-12H2 |
InChI-Schlüssel |
QLKBLQHBCHCQCO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl 5-{[(2-tert-butylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B379617.png)
![Ethyl 5-acetyl-2-{[(2-tert-butylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B379618.png)


![2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid](/img/structure/B379624.png)

![Ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379628.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-isobutyramide](/img/structure/B379629.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B379630.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B379632.png)
![1-(1-piperidinylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B379634.png)

